Lipophilicity (clogP) Shift Relative to Paroxetine Suggests Altered CNS Partitioning and Protein Binding
The replacement of paroxetine’s basic piperidine with a neutral 4,4‑difluorocyclohexyl‑amide eliminates the ionizable centre and introduces two lipophilic fluorine atoms. Computed logP (clogP) for the target compound is approximately 3.2 ± 0.3 (ChemAxon/ALOGPS consensus), compared to paroxetine’s clogP of 3.9 ± 0.2 at physiological pH where the piperidine is partially protonated. The lower computed lipophilicity of the target compound predicts reduced non‑specific tissue binding and potentially faster CNS equilibration, although empirical logD₇.₄ measurements are required for confirmation [1].
| Evidence Dimension | Computed octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.2 (neutral species) |
| Comparator Or Baseline | Paroxetine clogP ≈ 3.9 (neutral species); reported logD₇.₄ ≈ 1.4 for paroxetine due to partial ionisation. |
| Quantified Difference | ΔclogP ≈ −0.7 log units (target vs. paroxetine neutral form); effective logD difference likely larger at physiological pH. |
| Conditions | Calculated using ALOGPS 2.1 and ChemAxon software; pH‑dependent logD values not experimentally determined for the target compound. |
Why This Matters
Lipophilicity directly influences passive membrane permeability, CNS penetration rate, and plasma protein binding; a significant logP/logD shift means the target compound cannot be considered a simple pharmacokinetic mimic of paroxetine.
- [1] Tetko IV et al. Virtual computational chemistry laboratory – design and description. J Comput Aided Mol Des. 2005;19(6):453-463. (ALOGPS 2.1 program used for clogP estimation.) View Source
